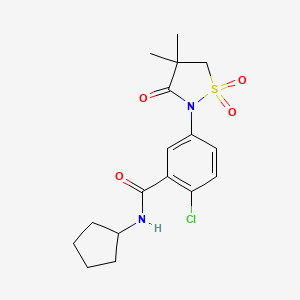![molecular formula C24H20F2N2O2 B4986484 {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone, also known as FP-Me, is a synthetic compound that has gained significant attention in the field of chemical research. This compound is a derivative of piperazine and has been developed as an experimental tool for studying the interactions between ligands and receptors in the brain.
Mécanisme D'action
The mechanism of action of {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone is not fully understood. However, it is believed to act as a competitive antagonist at the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects:
{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone has been shown to have a range of biochemical and physiological effects. Specifically, it has been shown to decrease the binding of ligands to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. It has also been shown to modulate the release of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone is its high selectivity for the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor. This makes it a valuable tool for investigating the interactions between these receptors and ligands. However, one limitation of {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone. One area of interest is the development of new ligands that can bind to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor with higher affinity than {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone. Another area of interest is the investigation of the role of these receptors in various neurological disorders, such as schizophrenia, depression, and anxiety. Finally, there is potential for the development of new drugs based on the structure of {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone that could be used to treat these disorders.
Méthodes De Synthèse
The synthesis of {4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone involves the reaction of 4-fluorobenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting intermediate with 3-fluorobenzaldehyde. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone has been used extensively in scientific research as a tool for studying the interactions between ligands and receptors in the brain. Specifically, it has been used to investigate the binding of ligands to the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the sigma-1 receptor.
Propriétés
IUPAC Name |
[4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O2/c25-20-8-4-18(5-9-20)24(30)28-14-12-27(13-15-28)22-10-6-17(7-11-22)23(29)19-2-1-3-21(26)16-19/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCCADKATPQWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(4-[(4-fluorophenyl)carbonyl]piperazin-1-yl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-indazol-1-yl)propyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986416.png)
![6,8-dibromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4986417.png)
![N-(3-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4986440.png)
![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![methyl N-{[(4-fluorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4986453.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)


![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)
